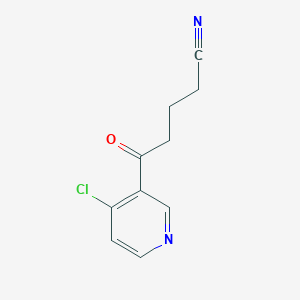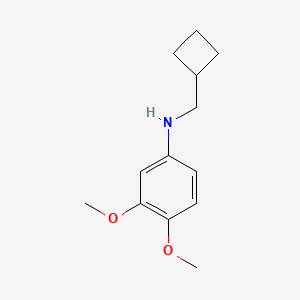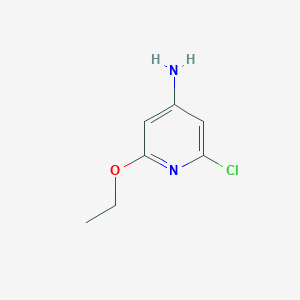
1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, compounds titled “1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones” were synthesized via Claisen-Schmidt condensation under basic conditions . Another example is the synthesis of a series of novel indole-3-carboxylic acid derivatives as auxin receptor protein TIR1 antagonists .Scientific Research Applications
Coordination Chemistry and Material Science Applications
1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid, as a derivative of cyclohexanecarboxylic acids, has potential applications in coordination chemistry and materials science. Lin and Tong (2011) explored the coordination chemistry of cyclohexanecarboxylic acids, highlighting their relevance in developing magnetic materials and analyzing the conformational transformations of these acids under various conditions (Lin & Tong, 2011).
Pharmacological and Computational Chemistry
In pharmacological research, derivatives of cyclohexanecarboxylic acids, like 1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid, have been studied for their potential as modulators of biological receptors. Christov et al. (2011) examined the cis-2-(3,5-Dichlorophenylcarbamoyl)cyclohexanecarboxylic Acid enantiomers as positive allosteric modulators of metabotropic glutamate receptor subtype 4, emphasizing their synthetic, pharmacological, and computational aspects (Christov et al., 2011).
Green and Environmentally Sound Processes
Further, in the field of green chemistry, derivatives like 1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid can be key intermediates in developing environmentally sound processes. Guo et al. (2017) described an enzymatic process for preparing a related chiral intermediate, highlighting its high productivity and potential industrial applications (Guo et al., 2017).
Impact on Efficiency of Contaminant Degradation
Yang et al. (2014) researched the degradation efficiency of organic contaminants like cyclohexanecarboxylic acid in advanced oxidation processes, providing insights into environmental remediation techniques (Yang et al., 2014).
Supramolecular Chemistry
The supramolecular chemistry of cyclohexanecarboxylic acid derivatives is another area of interest. Shan, Bond, and Jones (2003) studied the co-crystallization of cyclohexanecarboxylic acid derivatives with various bases, revealing different supramolecular acid motifs, which is crucial for understanding molecular interactions and designing novel materials (Shan, Bond, & Jones, 2003).
Plant Growth Stimulation
Investigating the effects of cyclohexanecarboxylic acid derivatives on plant growth, Peirson (1972) found that these compounds could affect the uptake and distribution of minerals in plants, which is significant for agricultural science and plant physiology (Peirson, 1972).
Safety And Hazards
properties
IUPAC Name |
1-(3,5-difluorophenyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O2/c14-10-6-9(7-11(15)8-10)13(12(16)17)4-2-1-3-5-13/h6-8H,1-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIXBFVGKWSUHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC(=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluorophenyl)cyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



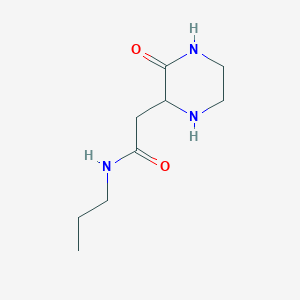



![2,7-Diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1395765.png)

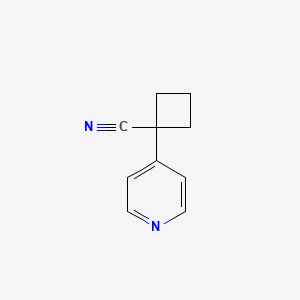
![2-Oxa-6-azaspiro[3.4]octane](/img/structure/B1395770.png)
